molecular formula C12H18O2 B12776139 6-Methylol-2-methyl-4-tert-butylphenol CAS No. 13464-23-8

6-Methylol-2-methyl-4-tert-butylphenol

Cat. No.: B12776139
CAS No.: 13464-23-8
M. Wt: 194.27 g/mol
InChI Key: CGVFFLCPRBKKQO-UHFFFAOYSA-N
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Description

6-Methylol-2-methyl-4-tert-butylphenol is a phenolic compound characterized by a hydroxyl group at the para position (C4) substituted with a tert-butyl group, a methyl group at the ortho position (C2), and a hydroxymethyl (methylol) group at the meta position (C6). Its unique substitution pattern distinguishes it from simpler phenolic antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT), which lacks the methylol functionality.

Properties

CAS No.

13464-23-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-tert-butyl-2-(hydroxymethyl)-6-methylphenol

InChI

InChI=1S/C12H18O2/c1-8-5-10(12(2,3)4)6-9(7-13)11(8)14/h5-6,13-14H,7H2,1-4H3

InChI Key

CGVFFLCPRBKKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CO)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylol-2-methyl-4-tert-butylphenol typically involves the alkylation of phenol with isobutylene to form 2-methyl-4-tert-butylphenol. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde under basic conditions to introduce the methylol group.

Industrial Production Methods

In industrial settings, the production of 6-Methylol-2-methyl-4-tert-butylphenol follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methylol-2-methyl-4-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated and nitrated phenols.

Scientific Research Applications

6-Methylol-2-methyl-4-tert-butylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

    Industry: Utilized in the production of rubber and plastics to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of 6-Methylol-2-methyl-4-tert-butylphenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, thereby protecting cells and materials from oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three categories of phenolic derivatives:

Mono-phenolic Antioxidants

2,6-Di-tert-butyl-4-methylphenol (BHT) Structure: Tert-butyl groups at C2 and C6, methyl at C3. Key Difference: BHT lacks the methylol group, resulting in lower polarity and reduced hydrogen-bonding capacity compared to 6-Methylol-2-methyl-4-tert-butylphenol. BHT is widely used as a food-grade antioxidant due to its high lipid solubility and stability .

Bridged Bis-phenolic Compounds

4,4’-Methylene-bis-(2,6-di-tert-butylphenol) Structure: Two phenolic rings linked by a methylene bridge, with tert-butyl groups at C2 and C6 on each ring. Key Difference: The dimeric structure enhances thermal stability and radical-scavenging efficiency but reduces solubility in non-polar matrices compared to monomeric analogs like 6-Methylol-2-methyl-4-tert-butylphenol .

Methylol-Substituted Phenolics

2-Methylol-4,6-di-tert-butylphenol Structure: Methylol group at C2, tert-butyl groups at C4 and C5. Key Difference: The positional isomerism of the methylol group (C2 vs. C6) may alter steric effects and reactivity in stabilization mechanisms.

Comparative Properties (Hypothetical Data Table)

Property 6-Methylol-2-methyl-4-tert-butylphenol BHT 4,4’-Methylene-bis-(2,6-di-tert-butylphenol)
Molecular Formula C₁₂H₁₈O₂ C₁₅H₂₄O C₂₉H₄₄O₂
Polarity Moderate (due to -CH₂OH) Low (non-polar substituents) Low (bulky tert-butyl groups)
Thermal Stability Moderate High Very High
Solubility in Hexane Limited High Low
Antioxidant Mechanism Radical scavenging + H-bonding Radical scavenging Dual radical scavenging (two phenolic rings)

Note: Data inferred from structural features and general trends in phenolic antioxidants .

Functional Implications

  • This may expand utility in hydrophilic systems .
  • Steric Hindrance: The tert-butyl group at C4 provides steric protection to the phenolic hydroxyl, similar to BHT, but the methylol at C6 introduces steric crowding that may limit interactions with certain substrates.
  • Bridged Analogs: Bis-phenolic compounds like 4,4’-methylene derivatives exhibit superior thermal stability but require higher processing temperatures due to increased molecular weight .

Research and Patent Context

  • Patent Applications: Bridged bis-phenolic compounds are frequently patented as stabilizers for polymers and fuels, suggesting that 6-Methylol-2-methyl-4-tert-butylphenol could fill niche roles where monomeric structures with moderate polarity are preferred .
  • Structural Similarity Algorithms : Computational methods highlight BHT and its analogs as benchmarks for evaluating antioxidant behavior, emphasizing the need for empirical studies on methylol-substituted derivatives .

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